1-Hexanol, 6,6'-thiobis[2,2-dimethyl-

Description

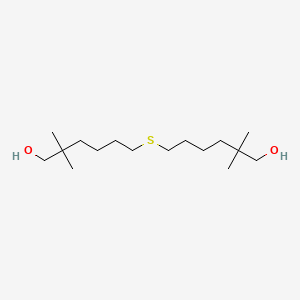

The compound 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- is a bifunctional molecule characterized by two primary alcohol (hydroxyl) groups and a central thioether (sulfide) linkage. Its structure combines the features of a long-chain aliphatic diol with those of an organosulfur compound.

| Property | Value |

| CAS Number | 412934-88-4 |

| Molecular Formula | C16H34O2S |

| Molecular Weight | 290.50 g/mol |

This table provides basic identification data for 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-. abichem.com

The study of such molecules is situated at the intersection of several key areas of chemical research, promising to yield insights into synthesis, material properties, and potential applications.

Organosulfur chemistry, the study of organic compounds containing sulfur, is a rich and diverse field. wikipedia.org Sulfur's ability to exist in various oxidation states and to form a range of bond types leads to a wide array of functional groups, including thiols, disulfides, sulfoxides, sulfones, and the thioethers present in the title compound. Thioethers, or sulfides, are characterized by a C-S-C bond and are known for their distinct reactivity, including their potential for oxidation to sulfoxides and sulfones and their ability to coordinate with metals. wikipedia.orgnih.gov The synthesis of thioethers is a fundamental aspect of organosulfur chemistry, with common methods including the alkylation of thiols. wikipedia.org

Simultaneously, this compound is a diol, a type of polyol, which is an organic compound containing multiple hydroxyl groups. wikipedia.orgnih.gov The presence of two hydroxyl groups, specifically primary alcohols, allows 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- to act as a building block for larger molecules, particularly polymers. Diols are crucial monomers in step-growth polymerization for the synthesis of polyesters and polyurethanes. The synthesis of well-defined polyols is an area of active research, with applications in materials science. researchgate.net The integration of a sulfur atom into a diol structure, as seen in this compound, is a strategic design element that can impart specific properties to the resulting materials.

The dual functionality of thioether-containing diols makes them valuable intermediates and building blocks in organic synthesis. researchgate.net The thioether moiety can influence the physical properties of a molecule, such as its polarity, solubility, and conformational flexibility. Furthermore, the sulfur atom introduces a site for specific chemical transformations. For instance, the oxidation of the thioether to a more hydrophilic sulfoxide (B87167) or sulfone can be triggered by reactive oxygen species (ROS), a property that has been exploited in the design of oxidation-responsive materials. nih.govresearchgate.net

In materials science, the incorporation of thioether linkages into polymer backbones can lead to materials with unique characteristics. researchgate.net These can include altered thermal stability, refractive index, and affinity for metal surfaces. Thioether-containing polymers have been investigated for applications in drug delivery, where the oxidation-sensitive nature of the thioether can be used to trigger the release of a payload in specific biological environments. nih.gov The diol functionality allows for the systematic incorporation of these thioether units into polyester (B1180765) or polyurethane chains, offering precise control over the material's properties.

The exploration of novel organic molecules like 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- is driven by the continuous search for new materials and functionalities. acs.orgmultiresearchjournal.com Current trends in organic synthesis emphasize the development of efficient, selective, and sustainable methods for creating complex molecules. researchgate.netmdpi.com Research into this and related compounds could follow several promising trajectories.

One key area is the development of advanced polymeric materials. By using this diol as a monomer, researchers could synthesize new polyesters, polyurethanes, or other polymers with a regularly spaced sulfur atom in the backbone. The investigation of these polymers' mechanical, thermal, and optical properties would be a significant research direction. The responsiveness of the thioether to oxidation could be explored for creating "smart" materials that change their properties in response to an external stimulus. nih.gov

Another potential research avenue lies in coordination chemistry and catalysis. The sulfur atom in the thioether linkage can act as a ligand for transition metals. Diols containing a thioether "soft" donor atom could be used to synthesize novel ligands for catalytic applications, potentially influencing the selectivity and activity of metal-catalyzed reactions.

Finally, the exploration of the biological and medicinal chemistry aspects of thioether-containing molecules remains a fertile ground for research. researchgate.net While this article does not discuss specific applications, the general class of organosulfur compounds is known to exhibit a wide range of biological activities. Future research could involve synthesizing derivatives of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- to explore structure-activity relationships in various contexts. The development of synthetic methodologies that allow for the efficient and diverse production of such molecules is a foundational aspect of this research. mdpi.comekb.eg

| Research Trajectory | Focus Area | Potential Outcome |

| Polymer Chemistry | Synthesis of novel polyesters and polyurethanes. | Development of oxidation-responsive materials, polymers with tailored thermal or optical properties. |

| Coordination Chemistry | Design of new ligands for metal catalysts. | Creation of more efficient or selective catalysts for organic transformations. |

| Synthetic Methodology | Development of efficient routes to thioether-containing diols. | Improved access to a wider range of functionalized building blocks for various applications. |

This table summarizes potential future research directions for novel thioether-containing diols.

Structure

2D Structure

3D Structure

Properties

CAS No. |

412934-88-4 |

|---|---|

Molecular Formula |

C16H34O2S |

Molecular Weight |

290.5 g/mol |

IUPAC Name |

6-(6-hydroxy-5,5-dimethylhexyl)sulfanyl-2,2-dimethylhexan-1-ol |

InChI |

InChI=1S/C16H34O2S/c1-15(2,13-17)9-5-7-11-19-12-8-6-10-16(3,4)14-18/h17-18H,5-14H2,1-4H3 |

InChI Key |

AXKNHRFGQOGVFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCSCCCCC(C)(C)CO)CO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation

Precursor Synthesis and Derivatization Strategies

The logical precursors for the synthesis of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-] are derivatives of 2,2-dimethyl-1-hexanol (B1605905). A key strategy involves the introduction of a suitable leaving group at the 6-position of the hexyl chain, which can then be displaced by a sulfur nucleophile. A plausible precursor would be a halogenated derivative, such as 6-bromo-2,2-dimethyl-1-hexanol (B8453228) or 6-chloro-2,2-dimethyl-1-hexanol.

The synthesis of these precursors would likely begin with 2,2-dimethyl-1,6-hexanediol. Selective protection of one of the hydroxyl groups would be necessary to allow for the specific halogenation of the other. Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether), could be employed. Following protection, the remaining free hydroxyl group can be converted to a halide using standard halogenating agents like phosphorus tribromide for bromination or thionyl chloride for chlorination. Subsequent deprotection of the silyl ether would yield the desired 6-halo-2,2-dimethyl-1-hexanol precursor.

An alternative derivatization strategy involves the conversion of the terminal hydroxyl group of a protected 2,2-dimethyl-1-hexanol to a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups for nucleophilic substitution reactions.

Mechanistic Investigations of Thioether Bond Formation

The formation of the thioether bond in 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-] can be approached through several mechanistic pathways, primarily involving nucleophilic substitution or radical addition.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a common and effective method for the formation of thioether bonds. acsgcipr.org This approach would involve the reaction of a sulfur-containing nucleophile with the aforementioned 6-halo- or 6-sulfonate-2,2-dimethyl-1-hexanol precursor.

A typical procedure would utilize a sulfide (B99878) source such as sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH). The reaction of two equivalents of the 6-halo-2,2-dimethyl-1-hexanol with sodium sulfide would proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism to form the desired thioether.

The general reaction is as follows:

2 R-X + Na₂S → R-S-R + 2 NaX

Where R represents the 2,2-dimethyl-1-hexanol backbone and X is the leaving group (e.g., Br, Cl, OTs).

Radical Addition Pathways

While less common for this type of structure, radical addition pathways could also be explored. This might involve the reaction of a thiol with an alkene. However, for the synthesis of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-], this would require a more complex multi-step precursor synthesis to introduce a terminal double bond. Given the straightforward nature of the nucleophilic substitution pathway, it remains the more probable and efficient route.

Optimization of Reaction Conditions and Isolation Procedures

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the base if using a thiol as the sulfur source.

For the nucleophilic substitution reaction, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can solvate the cation of the sulfide salt, thereby increasing the nucleophilicity of the sulfide anion. The reaction temperature would likely be elevated to facilitate the reaction, although excessively high temperatures could lead to side reactions such as elimination.

The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture would be worked up by quenching with water and extracting the product into an organic solvent.

Purification of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-] would likely be achieved through column chromatography on silica (B1680970) gel. The polarity of the eluent would be adjusted to effectively separate the desired product from any unreacted starting materials or byproducts.

Below is a hypothetical table outlining potential optimization parameters for the synthesis via nucleophilic substitution:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | DMF | DMSO | Acetonitrile |

| Temperature | 80 °C | 100 °C | Room Temperature |

| Sulfur Source | Na₂S | NaSH | Thiourea (B124793) |

| Reaction Time | 12 h | 24 h | 48 h |

Exploration of Novel Synthetic Routes to 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-]

Recent advancements in organic synthesis offer novel routes for the formation of thioethers. mdpi.com Metal-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for C-S bond formation. thieme-connect.com A potential novel route could involve a palladium- or copper-catalyzed coupling of a suitable precursor with a sulfur source.

Another innovative approach could utilize odorless thiol surrogates to avoid the handling of volatile and malodorous sulfur reagents. mdpi.com Reagents such as thiourea or xanthates can serve as effective sulfur transfer agents. mdpi.comtaylorandfrancis.com For example, the reaction of 6-bromo-2,2-dimethyl-1-hexanol with thiourea would form an isothiouronium salt intermediate, which upon hydrolysis under basic conditions, would yield the desired thioether. This method offers a safer and more environmentally friendly alternative to traditional methods. taylorandfrancis.com

Further research into photocatalytic methods for thioether synthesis could also open up new avenues for the preparation of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-]. rsc.org These methods often proceed under mild conditions and can offer high selectivity.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of an unknown compound. For 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- , this technique would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition (C, H, O, S).

Hypothetical HRMS Data Table:

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₃₄O₂S |

| Calculated Monoisotopic Mass | 290.2279 Da |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Expected Ion | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ |

The high mass accuracy of the measurement (typically < 5 ppm) would allow for the differentiation between other potential molecular formulas with the same nominal mass.

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the complete covalent structure of an organic molecule in solution. A suite of 1D and 2D NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) chemical shifts and to establish the connectivity within the molecule.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, establishing which protons are vicinal to each other. For 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- , COSY would be crucial for tracing the carbon chains of the hexanol fragments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the carbon atom attached to each proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is vital for connecting the different spin systems identified by COSY and for establishing the connectivity across the sulfur atom and the quaternary carbons.

Hypothetical Key HMBC Correlations:

| Proton Signal | Correlated Carbon Signal(s) | Structural Information |

| Protons on C-5 | C-6, C-4, C-3 | Confirms hexanol chain connectivity |

| Protons on C-1 | C-2, C-3 | Confirms position of the dimethyl group |

| Protons on C-6 | C-5, C-4, Sulfur-adjacent carbons | Establishes the thioether linkage |

Quantitative NMR (qNMR) could be employed to determine the purity of a synthesized sample of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- against a certified internal standard. The integral of a specific, well-resolved proton signal from the analyte is compared to the integral of a signal from the standard of known concentration.

Due to the absence of stereocenters in the proposed structure of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- , stereochemical assessment using NMR would not be applicable.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (broad band around 3300 cm⁻¹), C-H stretches of the alkyl chains (around 2850-2960 cm⁻¹), and C-O stretching (around 1050 cm⁻¹). The C-S stretching vibration is typically weak and appears in the fingerprint region (600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-S bond, often weak in IR, can sometimes give a more prominent signal in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data Table:

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3300 (broad) | O-H stretch | IR |

| 2960-2850 | C-H stretch | IR, Raman |

| ~1465 | C-H bend | IR, Raman |

| ~1050 | C-O stretch | IR |

| 700-600 | C-S stretch | Raman |

X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interactions

Should 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which would govern the crystal packing.

As no crystallographic data is available, a detailed analysis of its solid-state structure and intermolecular interactions cannot be provided.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-, these calculations would provide insights into its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital Analysis and Fukui Functions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower reactivity. mdpi.comresearchgate.net

For thiobis compounds, the sulfur atom's lone pairs are expected to significantly contribute to the HOMO, making it a likely site for electrophilic attack. The LUMO is likely distributed over the sulfur and adjacent atoms, indicating potential sites for nucleophilic attack.

Fukui functions would be calculated to provide more detailed, atom-specific reactivity information. These functions identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

| Parameter | Predicted Significance for 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- |

|---|---|

| HOMO Energy | Indication of electron-donating capability, likely localized near the sulfur atom. |

| LUMO Energy | Indication of electron-accepting capability. |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. |

| Fukui Functions (f+, f-, f0) | Identification of specific atomic sites prone to nucleophilic, electrophilic, and radical attack, respectively. |

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map would visualize the charge distribution across the molecule. Red regions on an ESP map indicate areas of negative potential, typically associated with lone pairs on heteroatoms like oxygen and sulfur, which are susceptible to electrophilic attack. Blue regions represent positive potential, indicating areas prone to nucleophilic attack. For 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-, the areas around the oxygen and sulfur atoms would be expected to show negative potential, while the hydroxyl protons would exhibit positive potential.

Mulliken and Natural Bond Orbital (NBO) population analyses would be used to quantify the partial charges on each atom, providing a numerical representation of the charge distribution and insights into the polarity of the bonds.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The flexibility of the hexanol chains in 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- suggests the existence of multiple low-energy conformations.

Molecular Mechanics (MM) methods would be employed for an initial conformational search to identify stable conformers. These methods use classical physics to approximate the potential energy of a molecule as a function of its geometry.

Molecular Dynamics (MD) simulations would then be performed to study the dynamic behavior of the molecule over time. youtube.com Starting from a low-energy conformation, an MD simulation would track the motions of all atoms, providing information on conformational changes, flexibility, and intermolecular interactions in different environments (e.g., in a solvent). nih.govnih.gov For a molecule like this, understanding its conformational landscape is crucial as different conformers can exhibit different properties and reactivity.

| Simulation Technique | Predicted Application and Insights |

|---|---|

| Molecular Mechanics (MM) | Rapidly screen and identify a set of low-energy conformers. |

| Molecular Dynamics (MD) | Simulate the time-dependent behavior, conformational flexibility, and solvent effects. nih.govnih.gov |

| Potential Energy Surface (PES) Scan | Systematically explore the energy landscape associated with specific dihedral angle rotations to locate energy minima and transition states between conformers. researchgate.net |

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic data, which are invaluable for structure elucidation and for validating theoretical models against experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy chemical shifts (¹H and ¹³C) would be predicted using methods like Gauge-Including Atomic Orbitals (GIAO). uncw.edu The predicted shifts for different conformers would be averaged based on their Boltzmann populations to obtain a final predicted spectrum. github.ioescholarship.org

Infrared (IR) spectroscopy vibrational frequencies would be calculated to predict the IR spectrum. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational methods. Specific peaks corresponding to O-H, C-H, and C-S stretching and bending vibrations would be identified. researchgate.netspectrabase.com

| Spectroscopic Technique | Predicted Key Signatures |

|---|---|

| ¹H NMR | Signals for the hydroxyl protons, methylene (B1212753) protons adjacent to sulfur and oxygen, and the methyl groups. Chemical shifts would be influenced by the electronegativity of the heteroatoms. |

| ¹³C NMR | Distinct signals for each carbon atom, with their chemical shifts reflecting their local chemical environment. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad), C-H stretching, and C-S stretching vibrations. |

Reaction Pathway Modeling and Transition State Analysis for Synthetic Processes

Computational chemistry can be used to model the reaction mechanisms for the synthesis of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-. A likely synthetic route would involve the reaction of 2,2-dimethyl-1,6-hexanediol with a sulfur source or the coupling of a halogenated precursor with a thiol.

Research Applications in Materials Science and Polymer Engineering

Investigation as a Stabilizer for Polymeric Materials

There is no available research on the use of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-] as a stabilizer for polymeric materials. Therefore, no information can be provided on its potential to mitigate thermo-oxidative degradation or its synergistic effects with other stabilizer systems.

Mechanistic Studies of Stabilization in Thermo-Oxidative Degradation

No mechanistic studies concerning the role of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-] in the stabilization of polymers against thermo-oxidative degradation have been found in the public literature.

Synergistic Effects with Complementary Stabilizer Systems

There is no documented evidence of synergistic effects between 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-] and other complementary stabilizer systems.

Exploration as a Monomer or Cross-linking Agent in Polymer Synthesis

There is no available research exploring the use of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-] as a monomer or cross-linking agent in the synthesis of polymers.

Polycondensation Reactions for Ester or Urethane Formation

No studies have been published on the use of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-] in polycondensation reactions to form polyesters or polyurethanes.

Polyaddition Reactions for Novel Polymer Architectures

There is no information available regarding the application of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-] in polyaddition reactions for the creation of new polymer architectures.

Role in Advanced Functional Materials Development

No research has been identified that investigates the role of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-] in the development of advanced functional materials.

Information on "1-Hexanol, 6,6'-thiobis[2,2-dimethyl-" is Not Publicly Available

Following a comprehensive investigation using multiple search queries for the chemical compound "1-Hexanol, 6,6'-thiobis[2,2-dimethyl-," it has been determined that there is no publicly accessible scientific or technical literature detailing its research applications in materials science and polymer engineering. The requested article, with its specific focus on coatings, adhesives, elastomers, and thermoplastics, cannot be generated due to the absence of foundational information on this particular compound.

Extensive searches for this compound, including variations of its chemical name and structure, did not yield any relevant results. This lack of information suggests several possibilities: the compound may be exceptionally rare, it might not be in common commercial or research use, or it could be designated by a different, non-standard name that is not indexed in public databases. It is also conceivable that the provided chemical name contains a typographical error.

Without any available research findings, data, or even a mention in scientific or industrial publications, it is impossible to construct a scientifically accurate and informative article that adheres to the user's detailed outline. Crafting content on its use in coatings and adhesives formulations or its role in elastomer and thermoplastic compounding would require speculative information, which would not meet the required standards of accuracy and authority.

Therefore, until verifiable information about "1-Hexanol, 6,6'-thiobis[2,2-dimethyl-" becomes available in the public domain, the creation of the requested article is not feasible.

Mechanistic Research on Antioxidant and Radical Scavenging Activity

Elucidation of Radical Quenching Mechanisms (e.g., Hydrogen Atom Transfer, Single Electron Transfer)

Phenolic compounds are well-established antioxidants that primarily operate through two main pathways to quench free radicals: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govjscholarpublishers.com

Hydrogen Atom Transfer (HAT): This is considered the predominant mechanism for sterically hindered phenols. rsc.org In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical (like a peroxyl radical, ROO•), effectively neutralizing it and stopping the oxidative chain reaction. nbinno.com The reaction can be represented as:

ArOH + ROO• → ArO• + ROOH

The bulky 2,2-dimethyl groups on the hexanol chain create steric hindrance around the hydroxyl group. This structural feature is crucial as it enhances the stability of the resulting phenoxy radical (ArO•), preventing it from initiating new oxidation chains. nbinno.com This stable, less reactive phenoxy radical is a key characteristic of effective hindered phenolic antioxidants. partinchem.com

Single Electron Transfer (SET): In the SET mechanism, the antioxidant molecule donates an electron to the free radical, converting it into an anion. This process is often followed by a proton transfer (SET-PT) to yield the final neutralized species. nih.govmdpi.com The reaction pathway is as follows:

ArOH + R• → [ArOH]•+ + R:-

[ArOH]•+ → ArO• + H+

The dominant mechanism (HAT vs. SET) for a particular antioxidant depends on its chemical structure, the properties of the radical, and the solvent system. nih.gov For many phenolic compounds, these mechanisms can occur in parallel. nih.gov Computational studies on phenols and thiophenols suggest that while HAT is often favored, the reaction environment can influence the pathway. nih.gov

Kinetic Studies of Antioxidant Performance in Model Chemical Systems

Specific kinetic data for 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- are not available in the published literature. However, kinetic studies on analogous phenolic antioxidants are fundamental for evaluating their performance. These studies measure the rate at which the antioxidant scavenges free radicals, which determines its efficiency.

The antioxidant activity is dependent on both the concentration of the antioxidant and the reaction time. scielo.br Kinetic behavior is often evaluated using model chemical systems where free radicals are generated and the rate of their decay in the presence of the antioxidant is monitored spectrophotometrically. researchgate.net For instance, studies on various phenolic compounds using methods like the Ferric Reducing Antioxidant Power (FRAP) and DPPH assays show that the reaction kinetics can vary significantly based on the compound's structure. researchgate.net

Factors influencing the kinetics include:

Temperature: Higher temperatures can accelerate the degradation of polyphenolic compounds, affecting their antioxidant capacity. scielo.br

pH: The pH of the system can significantly impact antioxidant activity, with optimal pH levels varying for different compounds and assays. scielo.br

Molecular Structure: The number and position of hydroxyl groups, as well as the presence of other substituents, strongly influence the reaction rate. For example, the presence of an ortho-methoxy group can increase the rate of H-atom abstraction from the phenolic -OH group. mdpi.com

Influence of Sulfur and Hydroxyl Moieties on Antioxidant Efficacy

The high efficacy of thiobisphenol compounds stems from a synergistic interplay between the phenolic hydroxyl groups and the sulfur-containing bridge.

Hydroxyl Moieties (-OH): As the primary antioxidant functional group, the hydroxyl moiety is responsible for scavenging chain-propagating free radicals, primarily through the HAT mechanism. nbinno.compartinchem.com The presence of two such groups in the 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- molecule allows it to neutralize multiple radicals. The bulky alkyl groups adjacent to the hydroxyl groups provide steric hindrance, which stabilizes the resulting phenoxy radical and enhances its antioxidant power. vinatiorganics.comnbinno.com

Sulfur Moiety (-S-): The thioether bridge provides a secondary, complementary antioxidant mechanism. Unlike the hydroxyl group which scavenges radicals directly, the sulfur-containing group is effective at decomposing hydroperoxides (ROOH) into stable, non-radical products. tandfonline.comresearchgate.net Hydroperoxides are a major source of new free radicals in oxidative processes, so their removal is critical for long-term stabilization. This dual-function—radical scavenging from the phenol (B47542) and hydroperoxide decomposition from the sulfide (B99878)—makes thiobisphenols highly efficient stabilizers. tandfonline.comresearchgate.net Studies on similar compounds have shown that this intramolecular combination of a phenolic and a thioether moiety results in a synergistic antioxidant effect. researchgate.net

Development of Analytical Methodologies for Quantifying Antioxidant Capacity

A variety of analytical methods have been developed to quantify the antioxidant capacity of compounds in vitro. These assays are generally based on the ability of an antioxidant to reduce an oxidant and are broadly categorized by their primary reaction mechanism (HAT or SET). nih.gov The selection of an appropriate method is crucial, as results can vary depending on the assay's chemistry. mdpi.com

Common Spectrophotometric Assays for Antioxidant Capacity:

| Assay Name | Abbreviation | Primary Mechanism | Principle |

| Oxygen Radical Absorbance Capacity | ORAC | HAT | Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe. nih.govresearchgate.net |

| 2,2-diphenyl-1-picrylhydrazyl Assay | DPPH | Mixed HAT/SET | Measures the reduction of the stable DPPH radical, indicated by a color change from purple to yellow. mdpi.comnih.gov |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Assay | ABTS | SET | Measures the reduction of the ABTS radical cation, causing a loss of color. nih.govscispace.com |

| Ferric Reducing Antioxidant Power | FRAP | SET | Measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, indicated by the formation of an intense blue color. researchgate.netmdpi.com |

| Cupric Reducing Antioxidant Power | CUPRAC | SET | Measures the reduction of the Cu²⁺-neocuproine complex to the Cu⁺-neocuproine complex, resulting in a color change. This method is effective for both phenolic and thiol-containing antioxidants. mdpi.comscispace.com |

These methods are essential for screening and comparing the antioxidant potential of different compounds. For sulfur-containing phenols like 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-, methods like CUPRAC may be particularly suitable as they respond well to both thiol and phenol groups, providing a more comprehensive measure of antioxidant capacity. scispace.com

Environmental Transformation Pathways and Degradation Mechanisms

Photodegradation Pathways and Kinetics under Simulated Environmental Conditions

No data is available on the photodegradation of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl-.

Hydrolytic Stability and Identification of Hydrolysis Products

No information regarding the hydrolytic stability or potential hydrolysis products of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- could be located.

Biodegradation Mechanisms in Various Environmental Compartments

Specific studies on the biodegradation of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- have not been published.

Aerobic Degradation Studies and Microbial Pathways

There are no available studies on the aerobic degradation of this compound.

Anaerobic Transformation Pathways and Metabolite Identification

There are no available studies on the anaerobic transformation of this compound.

Fate and Transport Modeling in Aquatic and Terrestrial Ecosystems

Due to the lack of fundamental data on its physicochemical properties and degradation kinetics, no fate and transport models for 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- have been developed or published.

Future Research Directions and Translational Prospects

Exploration of Structure-Activity Relationships through Analog Synthesis

A systematic investigation into the structure-activity relationships (SAR) of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- is a critical next step to unlock its full potential. By synthesizing a library of chemical analogs, researchers can elucidate how specific molecular modifications influence its physicochemical properties, such as viscosity, thermal stability, solubility, and reactivity. This understanding is paramount for tailoring the molecule for specific applications.

Key molecular features to be systematically varied include:

Alkyl Chain Length: Modifying the hexanol chains to shorter (e.g., butanol) or longer (e.g., octanol) variants would directly impact the compound's hydrophobicity, melting point, and viscosity.

Steric Hindrance: The gem-dimethyl groups at the 2-position provide significant steric shielding. Relocating or removing these groups would likely alter the reactivity of the thioether linkage and the accessibility of the hydroxyl groups.

Thioether Bridge: Replacing the single sulfur atom with a disulfide (-S-S-) or polysulfide (-Sₓ-) bridge would introduce redox activity. Alternatively, substituting sulfur with selenium could impart unique electronic and antioxidant properties.

Hydroxyl Group Position: Moving the terminal hydroxyl group to secondary or tertiary positions along the alkyl chain would change its reactivity and hydrogen bonding capabilities, affecting its performance as a polymer precursor or surfactant.

| Structural Modification | Potential Analog | Hypothesized Impact on Properties | Potential Application Focus |

|---|---|---|---|

| Varying Alkyl Chain Length | 1-Butanol, 4,4'-thiobis[2,2-dimethyl- | Increased polarity, lower viscosity, higher water solubility. | Use in aqueous formulations, more reactive polymer building block. |

| Altering Steric Hindrance | 1-Hexanol, 6,6'-thiobis- | Increased reactivity of the sulfur atom, altered packing in materials. | Enhanced antioxidant capability, different polymer characteristics. |

| Modifying the Chalcogen Bridge | 1-Hexanol, 6,6'-diselenobis[2,2-dimethyl- | Higher refractive index, enhanced antioxidant properties, different bond angles. | High-performance optical materials, specialty lubricants. |

| Changing Hydroxyl Position | 2-Hexanol, 6,6'-thiobis[2,2-dimethyl- | Decreased reactivity of the alcohol group, changes in hydrogen bonding. | Specialty solvents, synthesis of branched polymers. |

Development of Sustainable and Green Synthesis Routes

The industrial viability of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- and its analogs will heavily depend on the development of efficient, cost-effective, and environmentally benign synthesis methods. Traditional routes to thioethers often involve malodorous thiols and harsh reaction conditions. acsgcipr.org Future research must focus on green chemistry principles to address these shortcomings.

Promising areas for investigation include:

Catalytic Thiol-Free Synthesis: Developing catalytic systems (e.g., using copper or indium salts) that utilize alternative, odorless sulfur sources like sodium thiosulfate (B1220275) or elemental sulfur would be a significant advancement. organic-chemistry.org

Solvent Selection: Replacing hazardous dipolar aprotic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents can drastically reduce the environmental impact of the synthesis process. acsgcipr.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, such as thiol-ene "click" reactions or direct C-H activation, will minimize waste generation.

Renewable Feedstocks: Exploring the synthesis of the hexanol backbone from bio-based sources, such as through the fermentation of biomass, could lead to a fully sustainable production pipeline. mdpi.com

| Synthesis Aspect | Conventional Method | Potential Green Alternative | Key Advantage |

|---|---|---|---|

| Sulfur Source | Alkyl thiols (malodorous, toxic) | Thiourea (B124793), Na₂S₂O₃, or elemental sulfur | Odorless, safer handling, lower cost. organic-chemistry.orgmdpi.com |

| Solvent | Chlorinated or polar aprotic solvents (e.g., DMF) | Water, ethanol, or solvent-free mechanochemical methods | Reduced environmental impact and toxicity. researchgate.net |

| Catalyst | Stoichiometric strong bases | Transition metal catalysts (e.g., Cu, Fe) or organocatalysts | Higher efficiency, milder conditions, recyclability. organic-chemistry.org |

| Leaving Group | Halides (e.g., alkyl bromides) | Alcohols or acetates (via deoxasulfenylation) | Improved atom economy, less toxic byproducts. researchgate.net |

Integration into Advanced Material Systems for Specific Industrial Applications

The bifunctional nature of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- makes it an attractive candidate for incorporation into advanced materials. The thioether core can enhance thermal stability, refractive index, and antioxidant properties, while the terminal hydroxyl groups allow for covalent integration into polymer networks.

Future research should target its use as:

A Reactive Polymer Additive: The compound could function as a chain extender or plasticizer in polyesters and polyurethanes. Its integration into the polymer backbone via the hydroxyl groups would prevent leaching, a common problem with conventional additives.

A Monomer for High-Refractive-Index Polymers: Sulfur-containing compounds are known to increase the refractive index of polymers. mdpi.com Polymerizing this molecule could yield specialty optical materials for lenses, coatings, or advanced display technologies.

A Cross-Linking Agent: Similar to other thiobis compounds used in the rubber industry, this molecule could be modified to act as a cross-linking agent, enhancing the durability, thermal stability, and mechanical strength of elastomeric materials. The long, flexible chains could impart unique impact resistance properties.

A Surface Modifier: The molecule's amphiphilic character could be exploited to modify the surface properties of materials, improving adhesion, lubrication, or creating hydrophobic or anti-fouling coatings.

| Potential Application Area | Function of the Compound | Target Material System | Anticipated Performance Enhancement |

|---|---|---|---|

| Optical Plastics | High Refractive Index Monomer | Polycarbonates, Polyesters | Increased refractive index for thinner lenses, improved optical clarity. |

| Industrial Lubricants | Antioxidant & Anti-wear Additive | Engine oils, hydraulic fluids | Enhanced thermal stability and reduced oxidative degradation. |

| Elastomers & Rubbers | Flexible Cross-linking Agent | Synthetic rubbers, silicones | Improved mechanical strength, tear resistance, and thermal aging properties. |

| Protective Coatings | Adhesion Promoter / Stabilizer | Epoxy resins, acrylic coatings | Increased substrate adhesion and resistance to UV and chemical degradation. |

Potential for Novel Chemical Applications Beyond Current Understanding

Beyond its more predictable roles in material science, the distinct structure of 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- opens doors to novel chemical applications that merit exploration.

Translational prospects in this domain include:

Specialty Solvents: Thioethers like thiodiglycol (B106055) are used as specialized industrial solvents. nih.gov The unique combination of a polar head (hydroxyl groups) and a nonpolar body with a central sulfur atom could make this compound an effective solvent for specific chemical processes, such as extractions or as a medium for nanoparticle synthesis.

Precursors for Novel Surfactants: The terminal hydroxyl groups can be readily functionalized, for example, by sulfation or ethoxylation, to create novel non-ionic or anionic surfactants. The sterically hindered thioether core could provide unique performance characteristics in terms of surface tension reduction and emulsion stability.

Ligands in Coordination Chemistry: The sulfur atom, with its lone pairs of electrons, can act as a soft donor ligand to coordinate with heavy metal ions. This could be exploited in the development of new catalysts, metal extraction agents for hydrometallurgy, or sensors for detecting environmental contaminants.

| Novel Application Concept | Key Molecular Feature | Potential Industry | Research Goal |

|---|---|---|---|

| Phase Transfer Catalyst | Polar hydroxyl groups and nonpolar backbone | Pharmaceuticals, Fine Chemicals | To develop a recyclable catalyst for reactions between immiscible reactants. |

| Gemini Surfactant Precursor | Bifunctional structure with two hydroxyl groups | Cosmetics, Agrochemicals | To synthesize high-efficiency surfactants with low critical micelle concentrations. |

| Metal Scavenging Agent | Sulfur atom as a soft Lewis base | Environmental Remediation, Mining | To design selective agents for the extraction of precious or toxic metals from solutions. |

| Corrosion Inhibitor | Adsorption via sulfur and hydroxyl groups | Oil & Gas, Marine | To develop protective films on metal surfaces in corrosive environments. |

Compound Index

| Compound Name |

| 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- |

| 1-Butanol, 4,4'-thiobis[2,2-dimethyl- |

| 1-Hexanol, 6,6'-thiobis- |

| 1-Hexanol, 6,6'-diselenobis[2,2-dimethyl- |

| 2-Hexanol, 6,6'-thiobis[2,2-dimethyl- |

| Thiodiglycol |

}

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 1-hexanol derivatives like 6,6'-thiobis[2,2-dimethyl-1-hexanol] with high purity and yield?

- Methodological Answer : Optimize green synthesis routes using catalytic systems that minimize byproducts. For example, employ heterogeneous catalysts (e.g., Amberlyst resins) under controlled temperature (150–190°C) to enhance selectivity for etherification or condensation reactions . Solvent-free conditions or ionic liquids can reduce environmental impact while improving reaction efficiency .

Q. How does the solubility of 1-hexanol derivatives vary in polar vs. nonpolar solvents, and how can this inform solvent selection for extraction processes?

- Methodological Answer : Conduct solvatochromic studies using UV-Vis spectroscopy to evaluate solvent polarity effects. For instance, 1-hexanol exhibits partial water solubility due to its hydroxyl group, but its hydrophobic chain dominates in nonpolar solvents like benzene. Use Hansen solubility parameters or refractive index correlations (e.g., Ravindra or Reddy relations) to predict solubility in mixed-solvent systems .

Q. What standardized thermodynamic data are available for 1-hexanol in binary mixtures, and how can they be applied to separation processes?

- Methodological Answer : Reference vapor-liquid equilibrium (VLE) data for binary systems (e.g., 1-hexanol with 2,5-dimethylfuran) from 313–393 K. Use NRTL or UNIQUAC models to correlate activity coefficients and optimize distillation parameters. Experimental datasets are critical for validating phase-behavior simulations .

Advanced Research Questions

Q. How can contradictory results in 1-hexanol’s role in environmental remediation (e.g., DNAPL volume changes) be resolved?

- Methodological Answer : In DNAPL remediation, 1-hexanol may increase volume due to altered partitioning behavior of co-solvents (e.g., 1-propanol). Design batch experiments with varying 1-hexanol concentrations and monitor interfacial tension changes via pendant drop analysis. Cross-validate with SANS (small-angle neutron scattering) to characterize micellar transitions .

Q. What kinetic models best describe the dehydrocondensation of 1-hexanol to di-n-hexyl ether (DNHE) on Amberlyst 70?

- Methodological Answer : Apply an Eley-Rideal mechanism where adsorbed 1-hexanol reacts with liquid-phase molecules. Calculate activation energy (e.g., 130 kJ/mol) via Arrhenius plots and validate with time-conversion data at 150–190°C. Use GC-MS to track byproducts and refine selectivity models .

Q. How does 1-hexanol modulate olfactory receptor activity, and what experimental approaches can elucidate its antagonistic effects?

- Methodological Answer : Use calcium imaging to measure OR1G1 receptor inhibition by 1-hexanol in HEK293 cells. Co-stimulate with ATP to confirm specificity (non-interference with IP3 pathways). Compare dose-response curves with structurally similar aldehydes (e.g., hexanal) to identify competitive binding sites .

Q. What role does 1-hexanol play in CO2 capture systems, and how can its reusability be optimized?

- Methodological Answer : In AEPD:1-hexanol systems, assess cyclic capacity by measuring CO2 absorption/desorption over ≥3 cycles at 303 K and 2 bar. Integrate ultrasound-assisted desorption to enhance solvent regeneration. Monitor carbamate stability via FTIR spectroscopy .

Data Contradiction and Mechanistic Analysis

Q. Why do solvatochromic studies report conflicting refractive indices for 1-hexanol in different solvents?

- Methodological Answer : Variations arise from solvent-dependent electronic transitions. For example, benzene (nonpolar) yields higher Eg (energy gap) values than ethanol (polar protic). Replicate experiments using standardized solvent purity levels and account for hydrogen-bonding effects via Kamlet-Taft parameters .

Q. How does 1-hexanol’s concentration profile during fruit fermentation correlate with its role as a ripening indicator?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.